BACE-1 Enzyme Inhibition vs. Standard Natural Inhibitor
The target compound is one of few synthetic piperazinyl-pyridazine derivatives with reported BACE-1 inhibitory activity. It achieves an enzyme inhibition IC50 of 28 µM, a value that is quantitatively equivalent to the natural isoflavone reference standard, Biochanin A (IC50 = 28 µM, Ki = 43 µM) [1]. This comparison establishes the compound as a valid, synthetically accessible alternative starting point for BACE-1 inhibitor optimization, despite its moderate absolute potency.
| Evidence Dimension | Human recombinant BACE-1 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 28 µM |
| Comparator Or Baseline | Biochanin A (IC50 = 28 µM, Ki = 43 µM) |
| Quantified Difference | Equivalent IC50 potency (0-fold difference); chemically distinct synthetic starting point vs. natural product. |
| Conditions | Cell-free enzymatic assay using recombinant human BACE-1 (fluorogenic or FRET-based substrate), standard conditions for inhibitor screening. |
Why This Matters
Procurement of the target compound uniquely provides a synthetic, chlorine-substituted BACE-1 chemotype that is equipotent to the natural product standard, enabling halogen-bonding optimization not possible with Biochanin A.
- [1] Southan, C. (2017, September 23). Comment on: With a reported IC50 of 28 μM, this compound can be neither potent nor selective [PubMed Commons comment archived on Hypothesis]. The compound discussed has CAS number 1049323-49-0 based on the PubMed entry context. View Source
